molecular formula C16H19F2N3O2 B2812671 N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide CAS No. 1385350-62-8

N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide

Cat. No.: B2812671
CAS No.: 1385350-62-8
M. Wt: 323.344
InChI Key: QYBLTBUNTHXLKR-UHFFFAOYSA-N
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Description

N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide is a high-purity chemical compound intended for research and development applications. This molecule features a pentanediamide (glutaramide) backbone substituted with an isopropyl group and a cyano-(2,4-difluorophenyl)methyl moiety. The presence of the cyano group and fluorinated aromatic ring is a structural feature seen in compounds investigated for their potential biological activity and interaction with various enzymatic pathways . The difluorophenyl group can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, while the amide linkages contribute to its hydrogen-bonding potential. Researchers can explore this molecule as a building block or intermediate in medicinal chemistry, particularly in the synthesis of more complex molecules or as a candidate for screening against therapeutic targets. The compound is provided with comprehensive analytical data to ensure identity and purity. Handle with appropriate safety precautions in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c1-10(2)20-15(22)4-3-5-16(23)21-14(9-19)12-7-6-11(17)8-13(12)18/h6-8,10,14H,3-5H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBLTBUNTHXLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC(=O)NC(C#N)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

The compound shares structural motifs with impurities of Risperidone , a widely used antipsychotic drug. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Functional Groups Molecular Backbone CAS No.
N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide Cyano, 2,4-difluorophenyl, isopropyl Amide, nitrile Pentanediamide Not available
Risperidone Impurity A (EP) Hydroxyimino, 2,4-difluorophenyl, methyl Oxime, piperidine Pyrido-pyrimidinone Not listed
Risperidone Impurity B (EP) Hydroxyimino (Z-isomer), 2,4-difluorophenyl Oxime, piperidine Pyrido-pyrimidinone 132961-05-8

Key Observations :

  • Backbone: The target compound utilizes a pentanediamide backbone, whereas Risperidone impurities A and B feature a pyrido-pyrimidinone heterocyclic system linked to a piperidine ring.
  • Functional Groups: The cyano group in the target compound replaces the hydroxyimino group in Risperidone impurities, altering electronic and steric properties.

Pharmacological and Physicochemical Implications

Metabolic Stability
  • The cyano group in the target compound may enhance metabolic stability compared to the hydroxyimino group in Risperidone impurities, which is prone to oxidation or hydrolysis .
Binding Affinity
  • The 2,4-difluorophenyl group is critical for hydrophobic interactions in receptor binding. However, the absence of a piperidine ring (as in Risperidone impurities) may reduce affinity for dopamine D₂ receptors, a key target in antipsychotics.

Q & A

Synthesis and Optimization

Basic: What are the key steps and intermediates in synthesizing N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide? Answer: The synthesis typically involves:

Condensation reactions to introduce the cyano-(2,4-difluorophenyl)methyl group.

Amide coupling (e.g., using carbodiimide reagents) to form the pentanediamide backbone.

N-alkylation with isopropyl groups under anhydrous conditions.
Key intermediates include the cyano-substituted difluorophenyl precursor and the activated pentanedioic acid derivative. Reaction optimization requires strict control of moisture, temperature (e.g., 0–5°C for sensitive steps), and catalysts like DMAP .

Advanced: How can Design of Experiments (DoE) improve yield and reproducibility in multi-step syntheses? Answer:

  • Variables: Test solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., HOBt/DCC ratios), and reaction time.
  • Response surface methodology identifies optimal conditions. For example, highlights that yields improve with slow addition of nucleophiles in polar aprotic solvents .
  • In-line analytics (e.g., FTIR monitoring) reduce side reactions.

Structural Characterization

Basic: Which spectroscopic and crystallographic methods are critical for structural validation? Answer:

  • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., difluorophenyl proton splitting patterns) .
  • X-ray crystallography : Resolve stereochemistry using SHELXL (e.g., disorder modeling for flexible chains) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+).

Advanced: How can crystallographic disorder in the isopropyl group be resolved? Answer:

  • Use SHELXL’s PART/SUMP instructions to model partial occupancy.
  • Refine anisotropic displacement parameters with constraints to stabilize convergence .
  • Validate against DFT-optimized geometries to confirm plausible conformers .

Computational Modeling

Basic: How can DFT calculations predict the compound’s reactivity? Answer:

  • Electrostatic potential maps identify nucleophilic/electrophilic sites (e.g., cyano group reactivity).
  • Transition state analysis (e.g., for hydrolysis) using Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

Advanced: What solvation models best describe solvent effects on its stability? Answer:

  • PCM (Polarizable Continuum Model) : Quantifies solvation-free energy in polar solvents like DMSO.
  • Explicit solvent MD simulations : Reveal hydrogen-bonding interactions with water, critical for hydrolysis studies .

Bioactivity and Mechanism

Basic: What assays are suitable for initial bioactivity screening? Answer:

  • Enzymatic inhibition assays : Target enzymes like kinases or proteases (IC50_{50} determination).
  • Cellular viability assays (e.g., MTT) to assess cytotoxicity.
  • Receptor binding studies : Radioligand displacement for GPCRs or nuclear receptors .

Advanced: How to design SAR studies using structural analogs? Answer:

Analog Modification Impact on Activity
Fluorine substitution (2,4 vs. 3,5)Alters lipophilicity and target binding
Isopropyl → cyclopropyl substitutionEnhances metabolic stability
Cyano → nitro group replacementReduces electrophilicity (lower toxicity)

Analytical and Purity Profiling

Basic: Which chromatographic methods ensure purity? Answer:

  • HPLC : C18 column with acetonitrile/water gradient (detection at 254 nm).
  • LC-MS : Confirm molecular weight and detect trace impurities (<0.1%) .

Advanced: How to identify and quantify degradation products under stress conditions? Answer:

  • Forced degradation studies : Expose to heat, light, and pH extremes.
  • HRMS/MS fragmentation : Map degradation pathways (e.g., cyano hydrolysis to amide).
  • NMR-based metabolomics : Track structural changes in accelerated stability tests .

Data Contradiction Resolution

Advanced: How to address discrepancies between computational predictions and experimental bioactivity? Answer:

Re-optimize DFT geometries with solvent corrections (e.g., SMD model).

Reassay under controlled conditions (e.g., exclude serum proteins that sequester compounds).

Validate binding modes via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

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